molecular formula C19H19ClN2O B1430003 3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride CAS No. 1432680-62-0

3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride

Cat. No. B1430003
CAS RN: 1432680-62-0
M. Wt: 326.8 g/mol
InChI Key: ICZODQDQJXOREP-UHFFFAOYSA-N
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Description

3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride is a chemical compound with the CAS Number: 1432680-62-0 . Its molecular weight is 326.83 . The IUPAC name for this compound is 3-((4-(1,2,3,6-tetrahydropyridin-4-yl)phenoxy)methyl)benzonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N2O.ClH/c20-13-15-2-1-3-16(12-15)14-22-19-6-4-17(5-7-19)18-8-10-21-11-9-18;/h1-8,12,21H,9-11,14H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride is involved in advanced chemical synthesis processes, such as the unsymmetrical Hantzsch reaction, which is crucial for developing potassium-channel openers. This reaction is optimized for yield and impurity control, demonstrating its importance in the synthesis of complex organic molecules for potential therapeutic uses (Hopes, Parker, & Patel, 2006).

Antimicrobial Activity

Compounds derived from benzonitrile, including those with a tetrahydropyridinyl structure, have been studied for their antimicrobial properties. Such compounds exhibit significant activity against various fungal and bacterial strains, highlighting their potential in developing new antimicrobial agents (Hunashal, Satyanarayana, & Maddi, 2012).

Material Science and Sensing Applications

In the field of materials science, derivatives of benzonitrile are used to synthesize novel phthalocyanines with unique electrochemical and sensing properties. These compounds are investigated for their potential in gas sensing and as materials for electrocatalytic applications, showcasing the versatility of benzonitrile derivatives in developing advanced functional materials (Gümrükçü et al., 2011).

Organic Electronics and Liquid Crystals

Benzonitrile derivatives, through their structural diversity and electronic properties, contribute to the synthesis of liquid crystalline materials with potential applications in organic electronics and display technologies. Their photophysical properties are tuned for optimal performance, leading to materials that exhibit desirable liquid crystalline behavior and luminescent properties (Ahipa et al., 2014).

Drug Discovery and Development

In drug discovery, the structural motifs present in 3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride serve as key intermediates or scaffolds for the development of novel therapeutic agents. These compounds are involved in the synthesis of selective androgen receptor modulators (SARMs), highlighting their role in creating drugs with specific biological activities (Aikawa et al., 2017).

properties

IUPAC Name

3-[[4-(1,2,3,6-tetrahydropyridin-4-yl)phenoxy]methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O.ClH/c20-13-15-2-1-3-16(12-15)14-22-19-6-4-17(5-7-19)18-8-10-21-11-9-18;/h1-8,12,21H,9-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZODQDQJXOREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride
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3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride
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3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride
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3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride
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3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride

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